Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine
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Overview
Description
Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and have comparable chemical properties.
Uniqueness
Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and pyridine rings, along with the methanesulfonyl group, allows for versatile applications in various fields.
Properties
CAS No. |
303163-24-8 |
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Molecular Formula |
C29H25N3O2S2 |
Molecular Weight |
511.7 g/mol |
IUPAC Name |
N-benzyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C29H25N3O2S2/c1-20-7-6-10-23(17-20)27-28(35-29(32-27)22-11-13-25(14-12-22)36(2,33)34)24-15-16-30-26(18-24)31-19-21-8-4-3-5-9-21/h3-18H,19H2,1-2H3,(H,30,31) |
InChI Key |
VTJQDHUUFIHILV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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